[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate is a complex organic compound with a specific stereochemistry This compound is characterized by its multiple acetoxy groups and an ethenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate typically involves multiple steps. One common method includes the acetylation of a precursor molecule, such as a sugar derivative, using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial in various biochemical pathways. The compound’s acetoxy groups and stereochemistry play a significant role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]
- [(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]
Uniqueness
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups
Properties
Molecular Formula |
C15H20O9 |
---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate |
InChI |
InChI=1S/C15H20O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h6,11-15H,1H2,2-5H3/t11-,12+,13+,14-,15?/m0/s1 |
InChI Key |
VJPNCQUKGSXMAX-LUNVINKVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)C=C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.